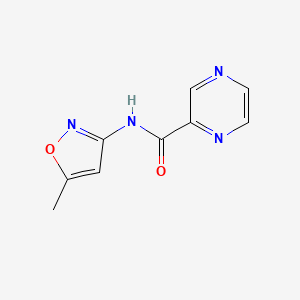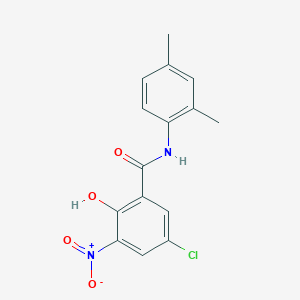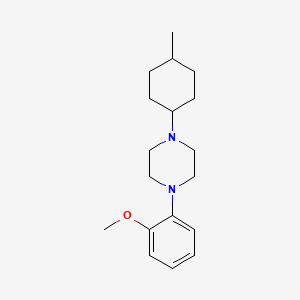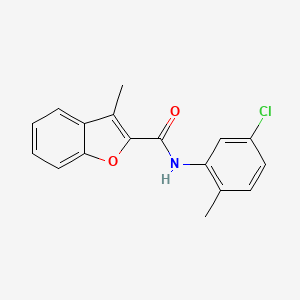![molecular formula C16H22N2O3S B5851945 N-[4-(1-pyrrolidinylsulfonyl)phenyl]cyclopentanecarboxamide](/img/structure/B5851945.png)
N-[4-(1-pyrrolidinylsulfonyl)phenyl]cyclopentanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(1-pyrrolidinylsulfonyl)phenyl]cyclopentanecarboxamide (PPCC) is a synthetic compound that has been widely used in scientific research. PPCC is a potent inhibitor of the transient receptor potential vanilloid 4 (TRPV4) ion channel, which plays a crucial role in many physiological processes such as osmoregulation, thermoregulation, and pain sensation.
Mécanisme D'action
TRPV4 is a non-selective cation channel that can be activated by various stimuli, including heat, mechanical stress, and osmotic pressure. When TRPV4 is activated, it allows the influx of calcium ions into the cell, which triggers downstream signaling pathways. N-[4-(1-pyrrolidinylsulfonyl)phenyl]cyclopentanecarboxamide acts as a potent inhibitor of TRPV4 by binding to a specific site on the channel and blocking its calcium permeation. N-[4-(1-pyrrolidinylsulfonyl)phenyl]cyclopentanecarboxamide has been shown to be highly selective for TRPV4 and does not affect other TRP channels.
Biochemical and Physiological Effects:
N-[4-(1-pyrrolidinylsulfonyl)phenyl]cyclopentanecarboxamide has been shown to have a variety of biochemical and physiological effects in different tissues. In the kidney, N-[4-(1-pyrrolidinylsulfonyl)phenyl]cyclopentanecarboxamide has been shown to inhibit TRPV4-mediated calcium signaling and reduce the production of reactive oxygen species, which are involved in the pathogenesis of kidney disease. In the lung, N-[4-(1-pyrrolidinylsulfonyl)phenyl]cyclopentanecarboxamide has been shown to inhibit TRPV4-mediated calcium influx and reduce the production of inflammatory cytokines, which are involved in the pathogenesis of lung injury. In the skin, N-[4-(1-pyrrolidinylsulfonyl)phenyl]cyclopentanecarboxamide has been shown to inhibit TRPV4-mediated calcium influx and reduce the production of pro-inflammatory mediators, which are involved in the pathogenesis of skin inflammation. In the nervous system, N-[4-(1-pyrrolidinylsulfonyl)phenyl]cyclopentanecarboxamide has been shown to inhibit TRPV4-mediated calcium influx and reduce the production of pain-related neuropeptides, which are involved in the pathogenesis of neuropathic pain.
Avantages Et Limitations Des Expériences En Laboratoire
N-[4-(1-pyrrolidinylsulfonyl)phenyl]cyclopentanecarboxamide has several advantages as a tool compound for scientific research. It is highly selective for TRPV4 and does not affect other TRP channels. It is also relatively easy to synthesize and purify. However, N-[4-(1-pyrrolidinylsulfonyl)phenyl]cyclopentanecarboxamide has some limitations for lab experiments. It is a potent inhibitor of TRPV4 and can completely block its calcium permeation, which may not reflect the physiological conditions in vivo. Therefore, caution should be taken when interpreting the results obtained with N-[4-(1-pyrrolidinylsulfonyl)phenyl]cyclopentanecarboxamide.
Orientations Futures
N-[4-(1-pyrrolidinylsulfonyl)phenyl]cyclopentanecarboxamide has opened up new avenues for scientific research on TRPV4 and its role in various physiological and pathological conditions. There are several future directions for research on N-[4-(1-pyrrolidinylsulfonyl)phenyl]cyclopentanecarboxamide. First, the structural basis of N-[4-(1-pyrrolidinylsulfonyl)phenyl]cyclopentanecarboxamide binding to TRPV4 needs to be elucidated to design more potent and selective TRPV4 inhibitors. Second, the in vivo effects of N-[4-(1-pyrrolidinylsulfonyl)phenyl]cyclopentanecarboxamide on TRPV4-mediated physiological processes need to be investigated to validate its usefulness as a therapeutic target. Third, the potential side effects of N-[4-(1-pyrrolidinylsulfonyl)phenyl]cyclopentanecarboxamide need to be evaluated to ensure its safety for clinical use. Fourth, the role of TRPV4 in other physiological and pathological conditions needs to be explored to expand our understanding of its biological functions. Fifth, the development of new TRPV4 modulators based on the structure of N-[4-(1-pyrrolidinylsulfonyl)phenyl]cyclopentanecarboxamide could lead to the discovery of novel drugs for the treatment of various diseases.
Méthodes De Synthèse
N-[4-(1-pyrrolidinylsulfonyl)phenyl]cyclopentanecarboxamide can be synthesized by reacting 4-(1-pyrrolidinylsulfonyl)aniline with cyclopentanecarbonyl chloride in the presence of a base such as triethylamine. The reaction proceeds under mild conditions and yields N-[4-(1-pyrrolidinylsulfonyl)phenyl]cyclopentanecarboxamide as a white solid. The purity of N-[4-(1-pyrrolidinylsulfonyl)phenyl]cyclopentanecarboxamide can be improved by recrystallization from a suitable solvent.
Applications De Recherche Scientifique
N-[4-(1-pyrrolidinylsulfonyl)phenyl]cyclopentanecarboxamide has been extensively used as a tool compound to study the role of TRPV4 in various physiological and pathological conditions. TRPV4 is expressed in many tissues, including the kidney, lung, skin, and nervous system. N-[4-(1-pyrrolidinylsulfonyl)phenyl]cyclopentanecarboxamide has been shown to inhibit TRPV4-mediated calcium influx in vitro and in vivo. Therefore, N-[4-(1-pyrrolidinylsulfonyl)phenyl]cyclopentanecarboxamide can be used to investigate the role of TRPV4 in osmoregulation, thermoregulation, pain sensation, and other physiological processes.
Propriétés
IUPAC Name |
N-(4-pyrrolidin-1-ylsulfonylphenyl)cyclopentanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3S/c19-16(13-5-1-2-6-13)17-14-7-9-15(10-8-14)22(20,21)18-11-3-4-12-18/h7-10,13H,1-6,11-12H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYSPTWKILADWRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(Pyrrolidine-1-sulfonyl)phenyl]cyclopentanecarboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-[(3,5-dimethylbenzoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5851868.png)


![N-({[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]amino}carbonothioyl)propanamide](/img/structure/B5851898.png)

![N-[(2-hydroxy-6-methyl-3-quinolinyl)methyl]-N-methylbenzamide](/img/structure/B5851913.png)

![N-(2,4-dimethoxyphenyl)-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B5851923.png)




![2-[(2,4-dimethylphenoxy)acetyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5851967.png)